molecular formula C14H13BrN4O3S B4555406 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4555406
M. Wt: 397.25 g/mol
InChI Key: HCNVTLIFMKBDRN-UHFFFAOYSA-N
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Description

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13BrN4O3S and its molecular weight is 397.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.98917 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis and antimicrobial activity of novel compounds related to 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, Fahim and Ismael (2019) investigated the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Cyclization and Synthesis of Heterocycles

The cyclization of acetamides has been studied for the synthesis of pyridin-2(1H)-ones, which are important heterocycles. Savchenko et al. (2020) described a method for converting acetamides into pyridin-2(1H)-ones, showcasing the versatility of such compounds in synthesizing valuable heterocyclic structures (Savchenko et al., 2020).

Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives

The antimicrobial profile of newer Schiff bases and thiazolidinone derivatives has been examined, indicating that these compounds, derived from similar chemical structures, exhibit significant antibacterial and antifungal activities. This research suggests the potential of such compounds in antimicrobial applications (Fuloria et al., 2014).

Insecticidal Assessment

The potential of these compounds as insecticidal agents has also been assessed. Fadda et al. (2017) explored the synthesis of various heterocycles for evaluating their insecticidal effectiveness against the cotton leafworm, highlighting the application of such compounds in agricultural pest management (Fadda et al., 2017).

Cascade Reactions for Heterocycles Synthesis

Cascade reactions involving thioureido-acetamides have been utilized for the efficient synthesis of various heterocycles, demonstrating the utility of acetamide derivatives in one-pot synthesis processes for creating complex heterocyclic structures with excellent atom economy (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3S/c1-2-3-12-17-18-13(23-12)16-11(20)7-19-9-5-4-8(15)6-10(9)22-14(19)21/h4-6H,2-3,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNVTLIFMKBDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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